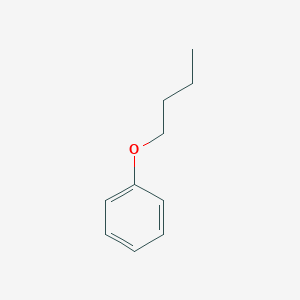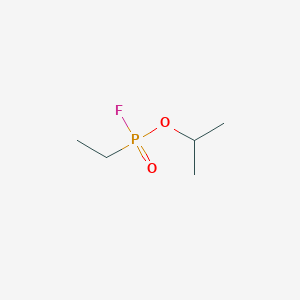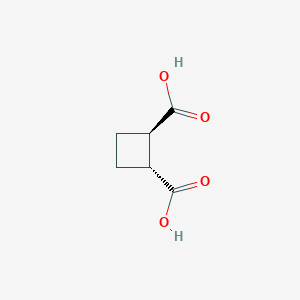
trans-Cyclobutane-1,2-dicarboxylic acid
Vue d'ensemble
Description
Trans-Cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H8O4 . It is a cycloalkane compound consisting of four carbon atoms connected in a ring and two carboxyl groups with a trans-configuration . It appears as a white crystalline solid .
Synthesis Analysis
Trans-Cyclobutane-1,2-dicarboxylic acid is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride . This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .Molecular Structure Analysis
The molecular structure of trans-Cyclobutane-1,2-dicarboxylic acid consists of a cyclobutane ring with two carboxyl groups attached in a trans-configuration . The molecular weight of this compound is 144.13 g/mol .Chemical Reactions Analysis
The cis/trans mixture of 1,2-cyclobutanedicarboxylic acid undergoes a quantitative isomerization in 12N HCl to the trans-diacid . The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .Physical And Chemical Properties Analysis
Trans-Cyclobutane-1,2-dicarboxylic acid is a solid with a density of 1.407 . It has a melting point of 125-131 °C and a boiling point of 397.8°C at 760 mmHg . The refractive index of this compound is 1.633 .Applications De Recherche Scientifique
- Summary of Application : trans-Cyclobutane-1,2-dicarboxylic acid, also known as β-truxinic acid (CBDA-4), has been used in the production of both thermoplastics and thermosets .
- Methods of Application : A scalable synthesis of β-truxinic acid was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
- Results or Outcomes : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
- Summary of Application : Studies have shown that CBDA-4 and its derivatives have antinociceptive activities .
Materials Science
Pharmaceutical Research
Catalysis
- Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid is used as an intermediate in the synthesis of polymers and other materials, especially when a monomer with two carboxyl groups is required .
- Methods of Application : It is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride .
- Results or Outcomes : This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .
- Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid is a key component of several pharmaceuticals, such as metformin, which is used to treat diabetes .
Polymer Synthesis
Pharmaceuticals Production
Metal-Organic Frameworks (MOFs)
- Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid can be used as a reactant to synthesize lithium coordination polymer by treating with lithium carbonate .
- Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid has been used in various studies related to conformational analysis, reactivity, and thermodynamics .
- Summary of Application : Due to its usefulness and versatility, trans-cyclobutane-1,2-dicarboxylic acid is produced on a large scale .
- Methods of Application : It is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride .
- Results or Outcomes : This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .
Lithium Coordination Polymer Synthesis
Conformational Analysis, Reactivity, and Thermodynamics Studies
Large Scale Production
Safety And Hazards
Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031207 | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclobutane-1,2-dicarboxylic acid | |
CAS RN |
1124-13-6 | |
| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



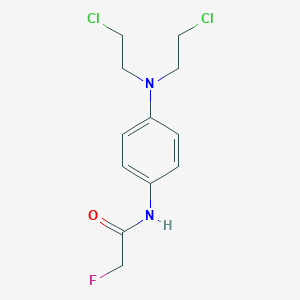
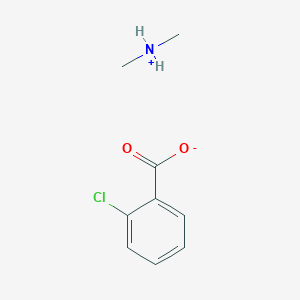
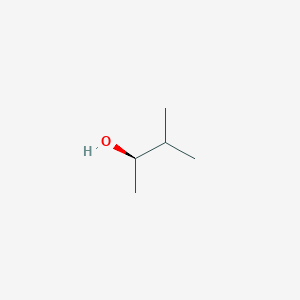
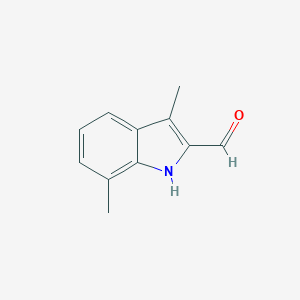
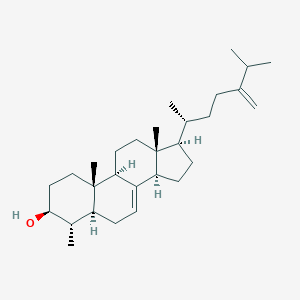
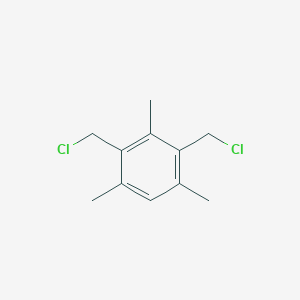
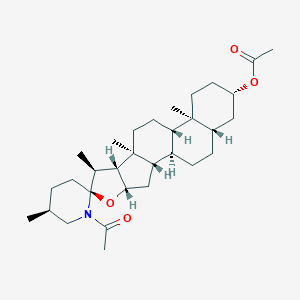
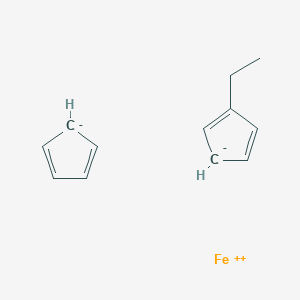
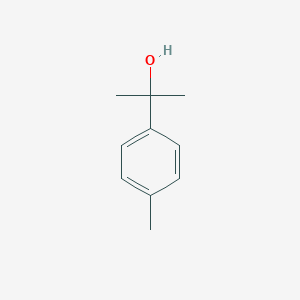
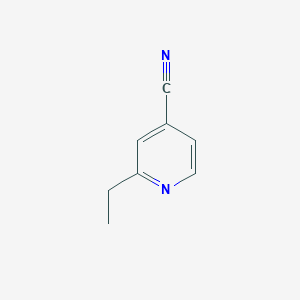
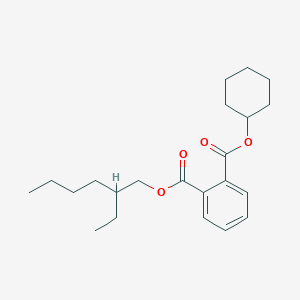
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
